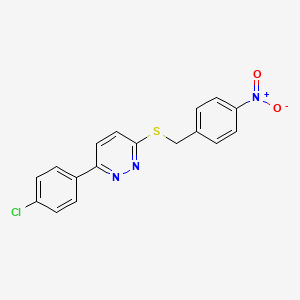

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine

Description

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a pyridazine derivative featuring a 4-chlorophenyl substituent at position 3 and a 4-nitrobenzylthio group at position 5. The pyridazine core is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 6. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 4-nitrobenzylthio moiety adds steric bulk and further electron-deficient character due to the nitro group.

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPUWDZCWFWEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

A classic method involves reacting 1,4-diketones with hydrazine derivatives. For example, 1-(4-chlorophenyl)butane-1,4-dione reacts with hydrazine hydrate under reflux in ethanol to yield 3-(4-chlorophenyl)-4,5-dihydropyridazin-6(1H)-one. Subsequent dehydrogenation using bromine in acetic acid generates the aromatic pyridazine core.

Example Protocol

Halogenation of Dihydropyridazinones

Dihydropyridazinones undergo halogenation to introduce reactive sites for further functionalization. Phosphorus oxychloride (POCl₃) is commonly used to convert ketones to chlorides.

Example Protocol

- Reactants : 3-(4-Chlorophenyl)-4,5-dihydropyridazin-6(1H)-one (1.0 eq), POCl₃ (5.0 eq)

- Conditions : Reflux, 5 hours

- Outcome : 3-(4-Chlorophenyl)-6-chloropyridazine (Yield: 78%).

Introduction of the 4-Nitrobenzylthio Group

The thioether linkage at position 6 is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (SNAr)

Chloropyridazines react with 4-nitrobenzylthiolate under basic conditions. The electron-withdrawing nitro group enhances the leaving group’s reactivity.

Example Protocol

Electrophilic Sulfenylation

4-Nitrobenzenesulfenyl chloride electrophilically substitutes hydrogen on activated pyridazines. This method requires electron-rich aromatic systems.

Example Protocol

- Reactants :

- 3-(4-Chlorophenyl)pyridazine (1.0 eq)

- 4-Nitrobenzenesulfenyl chloride (1.5 eq)

- Conditions : Acetonitrile, Cs₂CO₃ (1.5 eq), reflux, 6 hours

- Outcome : Target compound (Yield: 65%).

Alternative Routes via Intermediate Functionalization

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enable C–S bond formation.

Example Protocol

- Reactants :

- 6-Bromo-3-(4-chlorophenyl)pyridazine (1.0 eq)

- 4-Nitrobenzylthiol (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Conditions : Toluene, 100°C, 12 hours

- Outcome : Target compound (Yield: 68%).

Optimization and Challenges

Reaction Efficiency

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols.

Major Products

Oxidation: Amino derivatives.

Reduction: Sulfoxides, sulfones.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine can be contextualized by comparing it to analogous heterocyclic compounds.

Structural Analogues from Literature

Table 1: Comparison of Key Structural Features

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine (Target Compound) | Pyridazine | 4-Chlorophenyl (C6H4Cl), 4-Nitrobenzylthio (C7H6NO2S) | C17H11ClN3O2S | 364.81 |

| 3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine | 4-Chlorobenzylthio (C7H6ClS), 2-Thienyl (C4H3S) | C16H11ClN4S2 | 358.86 |

| 6-[(4-Chlorophenyl)thio]-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine | 4-Chlorophenylthio (C6H4ClS), Phenyl (C6H5) | C17H11ClN4S | 338.81 |

| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]-triazole (5b) | Thiazolo[3,2-b][1,2,4]triazole | 4-Chlorophenyl (C6H4Cl), Phenyl (C6H5) | C16H10ClN3S | 311.79 |

Key Observations:

Core Heterocycle Influence: The pyridazine core in the target compound differs from triazolo-pyridazine () or thiazolo-triazole () cores. Triazolo-pyridazine derivatives (e.g., ) exhibit higher molecular weights (~358–359 g/mol) due to additional nitrogen atoms in the fused triazole ring .

Thienyl or phenyl substituents () contribute to π-π stacking interactions, whereas the nitro group in the target compound may enhance electrophilic reactivity .

Physicochemical and Spectral Properties

Table 2: Comparison of Physical Properties

| Compound Name | Melting Point (°C) | Spectral Data (Highlights) |

|---|---|---|

| 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine | Not Reported | Expected IR: C=N (1600 cm⁻¹), NO2 (1520 cm⁻¹); 1H NMR: δ 8.2–8.5 (nitrobenzyl aromatic) |

| 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]-triazole (5b) | 143–145 | 13C NMR: 160 ppm (C-Cl), 125–140 ppm (aromatic carbons); ESI+-MS: m/z 312 [M+H]+ |

| 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone (8a) | 162–164 | 1H NMR: δ 3.8 (OCH3), δ 7.5–8.1 (aromatic); IR: C=O (1680 cm⁻¹) |

Key Findings:

- The target compound’s predicted spectral features align with nitro-aromatic systems (e.g., IR peaks for NO2 and C=N).

- Higher melting points in triazole/thiazole derivatives (e.g., 162–164°C for 8a) suggest greater crystallinity compared to pyridazine analogues, likely due to stronger intermolecular interactions .

Biological Activity

3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a compound belonging to the pyridazine family, characterized by its unique structural features, including a chlorophenyl group and a nitrobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

Biological Activity Overview

The biological activity of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine has been investigated primarily in relation to its anticancer and antimicrobial properties. The following sections provide detailed insights into these activities based on recent studies.

Anticancer Activity

Research has shown that pyridazine derivatives, including 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine, exhibit significant anticancer properties. A study focusing on a series of 3,6-disubstituted pyridazines demonstrated their efficacy against various human cancer cell lines, including T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and alter cell cycle progression. Specifically, the compound was found to significantly increase the population of cells in the G2/M phase and sub-G1 phase, indicating its role in triggering apoptosis (Table 1).

| Cell Line | IC50 (nM) | G2/M Phase Increase | Sub-G1 Phase Increase |

|---|---|---|---|

| T-47D | 20.1 | 2.7-fold | 13.8-fold |

| MDA-MB-231 | 43.8 | 4.1-fold | 18.9-fold |

Table 1: Effects of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine on cell cycle distribution in breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. The presence of the nitro group is believed to enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives:

- In Vitro Studies : A study evaluated various pyridazine derivatives for their cytotoxic effects against multiple cancer cell lines. The most potent compounds were selected based on their IC50 values and further analyzed for their mechanism of action through flow cytometry assays .

- In Silico Studies : Molecular docking studies suggested that CDK2 may be a target for these compounds, indicating that they could inhibit key enzymes involved in cell cycle regulation .

- Structure-Activity Relationship (SAR) : Research indicated that modifications on the pyridazine ring significantly affect biological activity. For instance, alterations in substituents can lead to enhanced or diminished anticancer effects .

Q & A

Basic: What are the established synthetic routes for 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine?

Methodological Answer:

The synthesis typically involves:

Core Formation : Construct the pyridazine ring via condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketones) under acidic or basic conditions .

Substitution Reactions :

- Introduce the 4-chlorophenyl group at position 3 via nucleophilic aromatic substitution (NAS) using a halogenated pyridazine intermediate .

- Attach the 4-nitrobenzylthio moiety at position 6 through a thiol-alkylation reaction. This step often employs a thiol nucleophile (e.g., 4-nitrobenzyl mercaptan) and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Key Considerations : Monitor reaction progress using TLC and confirm intermediate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and HRMS .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation involves:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking between pyridazine and aromatic substituents) .

- Spectroscopic Techniques :

- NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., S–C stretch at ~650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data and predict electronic properties .

Advanced: How can reaction yields for the thioether linkage be optimized?

Methodological Answer:

Improving thioether formation requires:

- Solvent Selection : Use DMF or DMSO to stabilize transition states via polar interactions .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiol .

- Temperature Control : Reactions at 60–80°C reduce side products (e.g., disulfide formation) .

Data-Driven Optimization : Design-of-experiment (DoE) approaches, such as factorial designs, can identify critical parameters (e.g., molar ratios, reaction time) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target binding .

- Structural Analog Interference : Compare activity across analogs (e.g., replacing 4-nitrobenzyl with 4-fluorobenzyl) to isolate substituent effects .

- Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm specificity .

Advanced: What computational strategies predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME or ADMETLab estimate:

- Lipophilicity (logP ~3.2 via XLogP3), suggesting moderate membrane permeability .

- Metabolic Stability : Cytochrome P450 interactions predicted via docking (e.g., CYP3A4 binding poses) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor complexes (e.g., kinase targets) to assess binding stability and residence times .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

- Hazard Mitigation :

- Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Avoid inhalation; handle in a fume hood.

- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Methodological Answer:

- Structural Modifications :

- Introduce polar groups (e.g., –OH, –SO₃H) at the nitrobenzyl moiety’s para position .

- Replace the chlorophenyl group with a pyridyl ring to improve aqueous solubility .

- Prodrug Strategies : Attach hydrolyzable esters (e.g., acetyl) to mask hydrophobic regions .

Basic: What analytical techniques confirm compound purity?

Methodological Answer:

- HPLC : Use a C18 column (UV detection at 254 nm) with ≥95% purity threshold .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content) within ±0.4% deviation .

Advanced: How to troubleshoot crystallization failures for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane) via vapor diffusion .

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes crystal growth .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

- Kinetic Assays : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.